MMP Isoform Selectivity Profile: Quantitative Comparison Against MMP-1, MMP-3, and MMP-9
CP-544439 demonstrates a clear and quantifiable selectivity window for MMP-13 over several closely related MMP isoforms. While it potently inhibits MMP-13 with an IC50 of 0.75 nM, its potency against the key 'off-target' collagenase MMP-1 is 420 nM [1]. This establishes a selectivity index of approximately 560-fold. This is a critical differentiator from earlier broad-spectrum MMP inhibitors [2].
| Evidence Dimension | Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | MMP-13: 0.75 nM; MMP-12: 0.24 nM; MMP-2: 1.6 nM; MMP-8: 1.4 nM; MMP-14: 7.4 nM; MMP-9: 12 nM; MMP-3: 16 nM; MMP-1: 420 nM [1] |
| Comparator Or Baseline | MMP-1 (Collagenase-1) is a key comparator representing a major source of off-target musculoskeletal toxicity [2]. |
| Quantified Difference | Selectivity for MMP-13 vs. MMP-1 is >500-fold (0.75 nM vs 420 nM). |
| Conditions | In vitro enzymatic assays using recombinant human MMPs. |
Why This Matters
This quantitative selectivity profile is the primary justification for selecting CP-544439 for studies requiring specific interrogation of MMP-13 function, as it minimizes confounding effects from inhibition of other MMP family members.
- [1] TargetMol. CP-544439 Product Datasheet. T31063. Retrieved from https://www.targetmol.cn/compound/CP-544439 View Source
- [2] Fingleton, B. (2017). MMPs as therapeutic targets—still a viable option? Seminars in Cell & Developmental Biology, 62, 104-111. View Source
